5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom, a cyclopropyl group, and a thiophene moiety
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds .
Mode of Action
Without specific studies on “5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide”, it’s hard to determine its exact mode of action. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of some boronic pinacol esters, which is considerably accelerated at physiological ph .
Result of Action
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Action Environment
The stability of some boronic pinacol esters in water is marginal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Bromination: The furan ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Introduction of the cyclopropyl group: This step involves the reaction of the brominated furan with cyclopropylamine in the presence of a base.
Attachment of the thiophene moiety: The final step involves the coupling of the intermediate with a thiophene derivative, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the cyclopropyl and furan moieties.
5-bromo-2,2’-bithiophene: Contains two thiophene rings but lacks the furan and cyclopropyl groups.
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide: Similar but without the bromine atom.
Uniqueness
5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is unique due to the combination of the bromine atom, cyclopropyl group, and thiophene moiety within a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-6-5-12(18-13)14(17)16(10-3-4-10)8-7-11-2-1-9-19-11/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXNRYUNDKXESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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